4-hydroxy Nonenal Glutathione (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

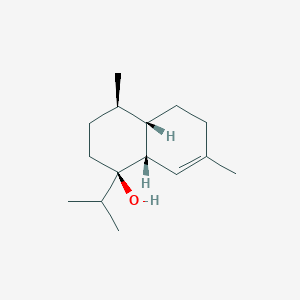

4-hydroxy Nonenal Glutathione (HNE-GSH) is a major adduct formed by the reaction of 4-HNE with GSH. 4-HNE-GSH levels in liver, plasma, or isolated cells can serve as biomarkers for oxidative stress. The trapping of 4-HNE by glutathione to give HNE-GSH prevents the formation of DNA adducts with 4-HNE. In human polymorphonuclear leukocytes, HNE-GSH is metabolized to 1,4-dihydroxynonene glutathione (DHN-GSH), 4-hydroxynonenoic acid glutathione (HNA-GSH), and 4-hydroxy nonenal mercapturic acid (HNE-MA).

Applications De Recherche Scientifique

Metabolism and Detoxification

4-Hydroxy-2-nonenal (HNE), a product of lipid peroxidation, is metabolized in various biological systems. Key studies have demonstrated its metabolism in rat precision-cut liver slices, highlighting the formation of glutathione-HNE-conjugate (HNE-GSH) and other metabolites (Laurent et al., 2000)(Laurent et al., 2000). This process involves the conjugation of HNE with glutathione, which is crucial for detoxification.

Role in Oxidative Stress and Cell Signaling

HNE plays a significant role in conditions related to oxidative stress. It modulates various signaling pathways and is metabolized predominantly by glutathione S-transferases (GSTs). GSTs are key enzymes responsible for the detoxification and regulation of HNE-mediated signaling processes (Awasthi et al., 2005)(Awasthi et al., 2005).

Impact on Cellular Functions and Disease Pathogenesis

HNE's effects extend to the regulation of cell growth, proliferation, differentiation, and apoptosis, making it a significant factor in several diseases. Its role in the pathology of Parkinson's disease, for instance, has been studied, indicating a connection between HNE levels and the development of the disease (Selley, 1998)(Selley, 1998).

Glutathione Conjugation and Transport

The glutathione conjugation of trans-4-hydroxy-2-nonenal and its transport by human erythrocytes' organic anion transporting-ATPase highlights the importance of cellular mechanisms in managing HNE and its conjugates (Dygas et al., 1998)(Dygas et al., 1998). This process plays a critical role in overall detoxification under oxidative stress.

Enzymatic Interactions and Resistance

Studies have shown that enzymes metabolizing HNE, such as glutathione transferases, exhibit resistance to covalent adduction by HNE, thus avoiding inactivation and maintaining their detoxification function (Shireman et al., 2010)(Shireman et al., 2010).

Propriétés

Nom du produit |

4-hydroxy Nonenal Glutathione (trifluoroacetate salt) |

|---|---|

Formule moléculaire |

C19H33N3O8S · CF3COOH |

Poids moléculaire |

577.6 |

InChI |

InChI=1S/C19H33N3O8S.C2HF3O2/c1-2-3-4-5-13-14(8-17(26)30-13)31-10-12(18(27)21-9-16(24)25)22-15(23)7-6-11(20)19(28)29;3-2(4,5)1(6)7/h11-14,17,26H,2-10,20H2,1H3,(H,21,27)(H,22,23)(H,24,25)(H,28,29);(H,6,7)/t11?,12-,13?,14?,17?;/m1./s1 |

Clé InChI |

HORQSLGDIZDKSI-GHGOADBQSA-N |

SMILES |

O=C(NCC(O)=O)[C@@H](CSC1CC(O)OC1CCCCC)NC(CC[C@H](N)C(O)=O)=O.FC(F)(C(O)=O)F |

Synonymes |

4-HNE-GSH |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.